![molecular formula C23H16FN3O4S B2520999 N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 902904-13-6](/img/structure/B2520999.png)
N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and agricultural chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural analysis, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like aniline derivatives and various esters. For instance, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . This suggests that the synthesis of the compound would likely involve similar starting materials and possibly a condensation reaction to form the pyrimidinyl moiety, followed by additional steps to introduce the furylmethyl and thioacetamide groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR, mass spectrometry, and elemental analysis . Additionally, solid-state characterization and single-crystal structure analysis have been employed to understand the conformational preferences and crystal packing of similar acetamide derivatives . These techniques would be essential in determining the molecular structure of "N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide" and could reveal insights into its conformational isomerism and potential for forming cocrystals or polymorphs.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the substituents on the aromatic rings and the presence of electron-withdrawing or electron-donating groups. For example, the peripheral benzodiazepine receptor ligands studied in one paper involved variations at the 3-position of the acetamide moiety, which affected their binding affinity . This indicates that the chemical reactivity of the compound would be influenced by the fluorophenyl and furylmethyl groups, potentially affecting its interactions with biological targets or its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be deduced from their structural features and functional groups. The presence of fluorine atoms often increases the lipophilicity and could affect the compound's membrane permeability . The thiazolyl and pyrimidinyl moieties present in related compounds have been associated with herbicidal activity and kinase inhibition, respectively . Therefore, "N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide" might exhibit similar properties and biological activities, which could be explored in further studies.
Wissenschaftliche Forschungsanwendungen
Imaging and Diagnostic Applications
- Compounds with similar structures have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), which are potential targets for imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008). These studies suggest that derivatives of complex molecules like N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide could be explored for diagnostic applications in neurology.
Anti-inflammatory and Antimicrobial Activity
- Novel derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity, indicating the potential of these molecules in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013). Additionally, compounds with related structures have demonstrated antimicrobial activity, suggesting their application in combating bacterial infections (Kerru et al., 2019).
Anticancer Activity
- Structurally similar compounds have been explored for their Src kinase inhibitory and anticancer activities, which highlights the potential of such molecules in cancer research and therapy (Fallah-Tafti et al., 2011).
Molecular Structure Studies
- The crystal structures of related compounds have been determined, providing valuable information on their molecular conformation and potential interactions with biological targets, which is essential for the design of more effective therapeutic agents (Subasri et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4S/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)31-21(20)22(29)27(23)12-14-6-5-11-30-14/h1-11H,12-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGRIBWXSWNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4F)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(Diethylamino)sulfonyl]phenyl}-5-(ethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B2520917.png)

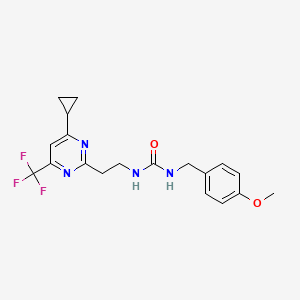
![2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2520926.png)
![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)
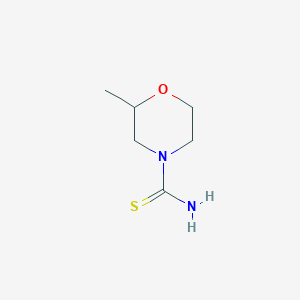

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)
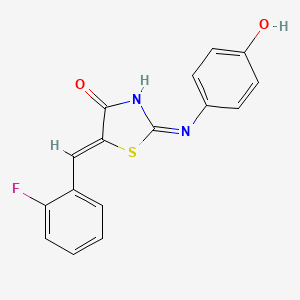
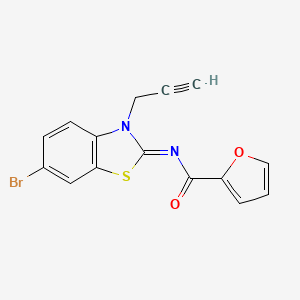
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
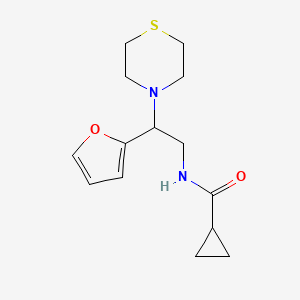
![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)